2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
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Overview
Description
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H10ClF3NO It is a white solid that is soluble in water and some organic solvents This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of benzyl glyoxal with 4-chloro-3-(trifluoromethyl)benzaldehyde under basic conditions to form an intermediate, which is then reduced to the desired product . Another method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate amine, followed by hydrolysis to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity to these targets, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-chlorophenyl)ethanol: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
2-Amino-2-(3-trifluoromethylphenyl)ethanol: Similar structure but with the trifluoromethyl group in a different position, affecting its properties.
2-Amino-2-(4-bromophenyl)ethanol:
Uniqueness
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both trifluoromethyl and chloro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOCDSWBPUUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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